ethyl 2-[(cyclopropylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a cyclopropylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and cyclopropylcarbonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Esterification: The resulting intermediate is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.
Purification: Utilizing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted benzoates.
Scientific Research Applications
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the cyclopropylcarbonyl group, making it less reactive in certain chemical reactions.
Cyclopropylcarbonyl derivatives: These compounds share the cyclopropylcarbonyl group but differ in their ester or amine components, affecting their reactivity and applications.
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-4-6-11(10)14-12(15)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLGKKYLPXGHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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